molecular formula C22H36N8O9S2 B13816530 Ac-Pen-Arg-Gly-Asp-Cys

Ac-Pen-Arg-Gly-Asp-Cys

Cat. No.: B13816530
M. Wt: 620.7 g/mol
InChI Key: URHAXURRLXIBMR-WFGGJUAMSA-N
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Description

Ac-Pen-Arg-Gly-Asp-Cys is a cyclic pentapeptide containing the amino acids penicillamine, arginine, glycine, aspartic acid, and cysteine. This compound is known for its potent inhibitory effects on blood platelet aggregation, making it a significant molecule in medical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Pen-Arg-Gly-Asp-Cys typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Ac-Pen-Arg-Gly-Asp-Cys undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ac-Pen-Arg-Gly-Asp-Cys has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Investigated for its role in cell adhesion and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for preventing blood clotting and treating cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

Ac-Pen-Arg-Gly-Asp-Cys exerts its effects by binding to specific receptors on the surface of cells, such as integrins. This binding inhibits the interaction between integrins and their ligands, preventing platelet aggregation and thrombus formation. The molecular targets include the αIIbβ3 integrin on platelets, and the pathways involved are related to the inhibition of fibrinogen binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific cyclic structure and the presence of penicillamine, which enhances its inhibitory effects on platelet aggregation. Its ability to form stable disulfide bonds also contributes to its stability and efficacy .

Properties

Molecular Formula

C22H36N8O9S2

Molecular Weight

620.7 g/mol

IUPAC Name

(4R,7S,13S,16R)-16-acetamido-7-(carboxymethyl)-13-[3-(diaminomethylideneamino)propyl]-17,17-dimethyl-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxylic acid

InChI

InChI=1S/C22H36N8O9S2/c1-10(31)27-16-19(37)29-11(5-4-6-25-21(23)24)17(35)26-8-14(32)28-12(7-15(33)34)18(36)30-13(20(38)39)9-40-41-22(16,2)3/h11-13,16H,4-9H2,1-3H3,(H,26,35)(H,27,31)(H,28,32)(H,29,37)(H,30,36)(H,33,34)(H,38,39)(H4,23,24,25)/t11-,12-,13-,16+/m0/s1

InChI Key

URHAXURRLXIBMR-WFGGJUAMSA-N

Isomeric SMILES

CC(=O)N[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N

Canonical SMILES

CC(=O)NC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSC1(C)C)C(=O)O)CC(=O)O)CCCN=C(N)N

Origin of Product

United States

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